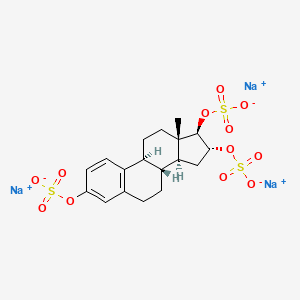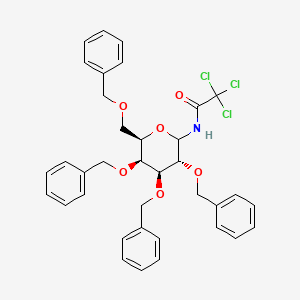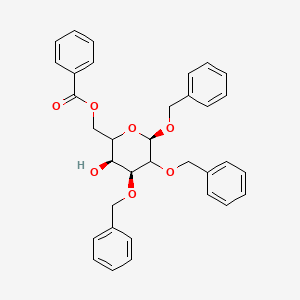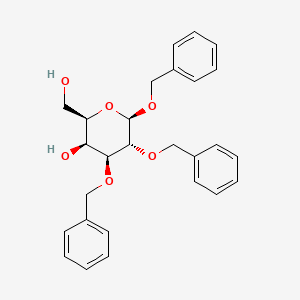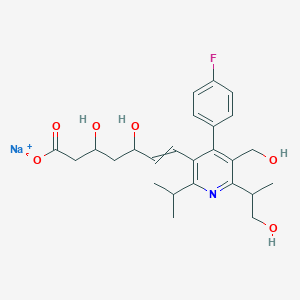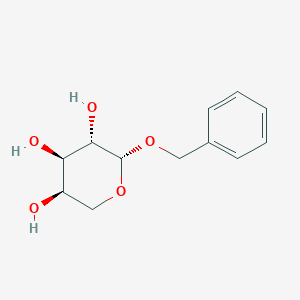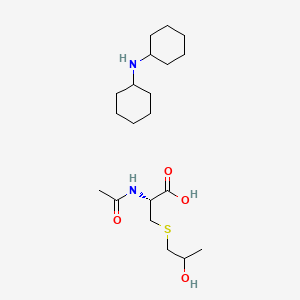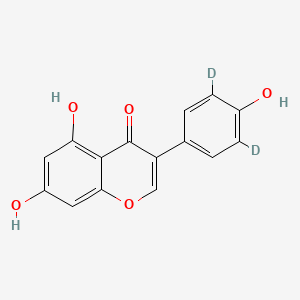
染料木黄酮-2',6'-d2
描述
Genistein-2’,6’-d2 is a deuterated form of genistein, a naturally occurring isoflavone predominantly found in soy products. Genistein is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The deuterated form, Genistein-2’,6’-d2, is used in scientific research to study the metabolic pathways and biological effects of genistein with enhanced stability and bioavailability.
科学研究应用
Genistein-2’,6’-d2 is extensively used in scientific research due to its enhanced stability and bioavailability. Some key applications include:
Chemistry: Studying the metabolic pathways and chemical transformations of genistein.
Biology: Investigating the biological effects of genistein on cellular processes and gene expression.
Medicine: Exploring the therapeutic potential of genistein in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of nutraceuticals and functional foods
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Genistein-2’,6’-d2 involves the incorporation of deuterium atoms at specific positions in the genistein molecule. One common method is the catalytic hydrogenation of genistein in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Genistein-2’,6’-d2 follows similar synthetic routes but on a larger scale. High-speed counter-current chromatography (HSCCC) bioreactors are often employed for the efficient biotransformation of genistin (the glycoside form of genistein) to genistein, which is then deuterated .
化学反应分析
Types of Reactions
Genistein-2’,6’-d2 undergoes various chemical reactions, including:
Oxidation: Genistein can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert genistein to dihydrogenistein.
Substitution: Genistein can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydrogenistein.
Substitution: Acetylated and benzoylated genistein derivatives.
作用机制
Genistein-2’,6’-d2 exerts its effects through multiple molecular targets and pathways. It inhibits protein-tyrosine kinase and topoisomerase-II activity, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, genistein interacts with estrogen receptors, modulating the transcription of cell-specific genes and reducing cardiovascular risk .
相似化合物的比较
Similar Compounds
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Glycitein: An isoflavone with a methoxy group instead of a hydroxyl group at the 6-position.
Biochanin A: An isoflavone with a methoxy group at the 4’-position
Uniqueness of Genistein-2’,6’-d2
Genistein-2’,6’-d2 is unique due to its deuterium incorporation, which enhances its metabolic stability and bioavailability compared to non-deuterated genistein. This makes it a valuable tool in research for studying the pharmacokinetics and biological effects of genistein .
属性
IUPAC Name |
3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-NMQOAUCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171372 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315204-48-9 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315204-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


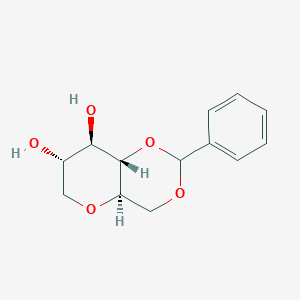
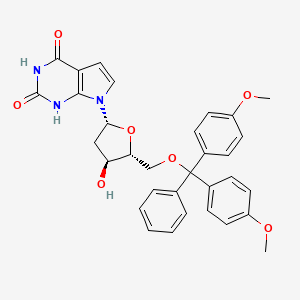
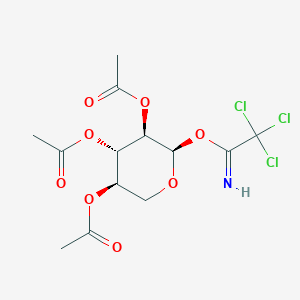
![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140104.png)
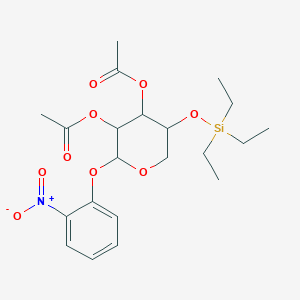
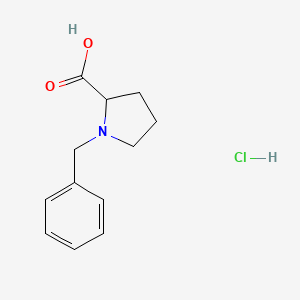
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B1140109.png)
